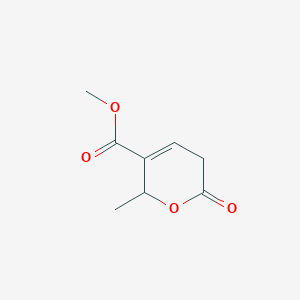
Methyl 2-methyl-6-oxo-5,6-dihydro-2H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-6-oxo-5,6-dihydro-2H-pyran-3-carboxylate is a chemical compound with the molecular formula C8H10O4 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-6-oxo-5,6-dihydro-2H-pyran-3-carboxylate typically involves the reaction of methyl acetoacetate with appropriate reagents under controlled conditions. One common method includes the use of a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction is carried out in the presence of acetic anhydride and glacial acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-6-oxo-5,6-dihydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyran derivatives.
Scientific Research Applications
Methyl 2-methyl-6-oxo-5,6-dihydro-2H-pyran-3-carboxylate is used in scientific research for its potential biological activities. It is investigated for its cytotoxic profiles against oral human normal and tumor cells . The compound is also used as a reagent to study alpha, beta-unsaturated carbonyl compounds and their interactions with biological systems .
Mechanism of Action
The mechanism of action of Methyl 2-methyl-6-oxo-5,6-dihydro-2H-pyran-3-carboxylate involves its interaction with cellular components. It activates caspases-3, -8, and -9 weakly in HL-60 cells, which are involved in the apoptotic pathway . The compound’s structure allows it to interact with specific molecular targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-2H-pyran-3-carboxylate: A similar compound with a slightly different structure and similar applications.
Methyl 2-pyrone-3-carboxylate: Another related compound used in similar research contexts.
Uniqueness
Methyl 2-methyl-6-oxo-5,6-dihydro-2H-pyran-3-carboxylate is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and biological properties. Its ability to activate caspases and its potential cytotoxic effects make it a valuable compound for research in medicinal chemistry and drug development.
Properties
CAS No. |
184421-28-1 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
methyl 2-methyl-6-oxo-2,5-dihydropyran-3-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-5-6(8(10)11-2)3-4-7(9)12-5/h3,5H,4H2,1-2H3 |
InChI Key |
PUKVRYMUPGKLKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CCC(=O)O1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















